molecular formula C11H12ClN3O3S B5580502 3-amino-N-(2-chlorobenzyl)-5-methyl-4-isoxazolesulfonamide

3-amino-N-(2-chlorobenzyl)-5-methyl-4-isoxazolesulfonamide

Cat. No.: B5580502
M. Wt: 301.75 g/mol
InChI Key: ACQQOLYJTCLCFK-UHFFFAOYSA-N
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Description

3-amino-N-(2-chlorobenzyl)-5-methyl-4-isoxazolesulfonamide is a useful research compound. Its molecular formula is C11H12ClN3O3S and its molecular weight is 301.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.0287901 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Hydrogen-bonding Patterns

    The study of hydrogen-bonding patterns in sulfonamide compounds, such as 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, highlights the importance of these patterns in determining the crystal packing and stability of these molecules. This research can contribute to understanding the structural basis of their biological activities (Subashini et al., 2007).

  • Synthesis of Isoxazole-containing Sulfonamides

    The creation of isoxazole-containing sulfonamides has been explored for their potent inhibitory properties against carbonic anhydrase II and VII, which are targets for glaucoma treatment and neuropathic pain relief, respectively (Altuğ et al., 2017).

  • Photochromic Properties

    Methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene have been synthesized, showing potential for applications in materials science due to their light-induced trans-cis isomerization (Ortyl et al., 2002).

Biological Activity

  • Antibacterial Activity

    New sulfonamide isoxazolo[5,4-b]pyridine derivatives have shown antibacterial activity, indicating their potential as antimicrobial agents. The structural diversity of these compounds allows for the exploration of new therapeutic options (Poręba et al., 2015).

  • Antitumor Agents

    The synthesis of new Schiff bases of sulfa drugs and their evaluation as enzyme inhibitors demonstrate the potential of these compounds as antitumor agents. Molecular docking studies further support their potential use in cancer treatment (Alyar et al., 2019).

Properties

IUPAC Name

3-amino-N-[(2-chlorophenyl)methyl]-5-methyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O3S/c1-7-10(11(13)15-18-7)19(16,17)14-6-8-4-2-3-5-9(8)12/h2-5,14H,6H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQQOLYJTCLCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)N)S(=O)(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.